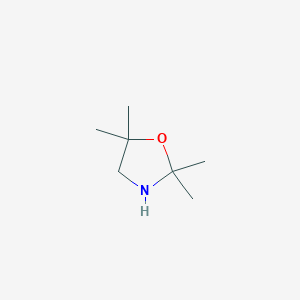

2,2,5,5-Tetramethyloxazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-1,3-oxazolidine |

InChI |

InChI=1S/C7H15NO/c1-6(2)5-8-7(3,4)9-6/h8H,5H2,1-4H3 |

InChI Key |

JIAJFWGLFHRXFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(O1)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,5,5 Tetramethyloxazolidine Scaffolds

De Novo Synthetic Routes to 2,2,5,5-Tetramethyloxazolidine

The de novo synthesis of the this compound core typically involves the condensation of a suitable amino alcohol with a ketone or ketone equivalent. A common and straightforward approach utilizes the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetone, often in the presence of an acid catalyst to facilitate the cyclization and subsequent dehydration. Variations of this method may employ different catalysts or reaction conditions to optimize yield and purity.

Another notable synthetic strategy involves radical cyclization. For instance, the synthesis of 2,2-pentamethylene-4,4,5,5-tetramethyloxazolidine has been achieved through a radical cyclization pathway, showcasing the versatility of radical chemistry in constructing the oxazolidine (B1195125) ring system. researchgate.net These de novo syntheses provide fundamental access to the basic this compound scaffold, which can then be further functionalized.

Targeted Synthesis of Substituted this compound Derivatives

The true utility of the this compound scaffold lies in its capacity to be substituted at various positions, leading to a diverse array of derivatives with tailored properties. The synthesis of these derivatives often starts from a pre-formed oxazolidine ring or from a modified starting material prior to cyclization.

A key position for substitution is the nitrogen atom (N-3), which allows for the introduction of a wide range of functional groups. For example, N-acylation is a common strategy to introduce carbonyl-containing moieties. The synthesis of 4-benzyl-2,2,5,5-tetramethyloxazolidine-3-acrylamides is a prominent example, where an acryloyl group is attached to the nitrogen. researchgate.netscispace.com These acrylamide (B121943) derivatives have proven to be effective in asymmetric cycloaddition reactions. researchgate.netscispace.com

Substitution at the C-4 position is also crucial for introducing chirality and steric bulk. This is often achieved by starting with a chiral amino alcohol. For instance, (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine is prepared from the corresponding chiral amino alcohol, (S)-2-amino-3-phenyl-2-methyl-1-propanol. This chiral building block is instrumental in the design of effective chiral auxiliaries. researchgate.net

Below is a table summarizing some key substituted this compound derivatives and their synthetic precursors.

| Derivative | Key Starting Materials | Synthetic Application |

| (S)-4-Benzyl-3-[(E)-2-butenoyl]-2,2,5,5-tetramethyloxazolidine | (S)-4-Benzyl-2,2,5,5-tetramethyloxazolidine, (E)-2-Butenoyl chloride | Asymmetric conjugate additions researchgate.net |

| 4-Benzyl-2,2,5,5-tetramethyloxazolidine-3-acrylamides | 4-Benzyl-2,2,5,5-tetramethyloxazolidine, Acryloyl chloride | Asymmetric 1,3-dipolar cycloadditions researchgate.netscispace.com |

| Propanamide and Methoxyacetamide derivatives of (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine | (S)-4-Benzyl-2,2,5,5-tetramethyloxazolidine, Propanoyl chloride or Methoxyacetyl chloride | Asymmetric alkylations of amide enolates researchgate.net |

Chiral Auxiliary Design and Synthesis based on this compound

The inherent structural features of the this compound ring make it an excellent foundation for the design of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org

Strategies for Incorporating Chiral Moieties into the this compound Framework

The primary strategy for introducing chirality into the this compound framework is through the use of chiral amino alcohols in the initial cyclization step. Naturally occurring α-amino acids serve as readily available sources of chirality for the synthesis of these amino alcohols. researchgate.net By selecting an appropriate amino acid, a specific stereocenter can be installed at the C-4 position of the oxazolidine ring.

For example, the use of (S)-phenylalaninol, derived from (S)-phenylalanine, leads to the formation of (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine. The benzyl (B1604629) group at the C-4 position plays a critical role in shielding one of the diastereotopic faces of a reactive group attached to the nitrogen atom, thereby directing the approach of incoming reagents. researchgate.netscispace.com This steric shielding is a fundamental principle behind the effectiveness of these chiral auxiliaries. researchgate.netresearchgate.net

Conformational Control Elements in this compound-Derived Chiral Auxiliaries

The success of a chiral auxiliary relies not only on steric hindrance but also on conformational control. The this compound scaffold provides a rigid backbone, but the conformation of the N-acyl group is also a critical factor in determining the stereochemical outcome of a reaction.

The restricted rotation around the amide bond in N-acylated 2,2,5,5-tetramethyloxazolidines is a key element of conformational control. researchgate.netlookchem.com This restricted rotation, influenced by the bulky gem-dimethyl groups at the C-2 and C-5 positions, helps to lock the N-acyl group into a specific orientation. This, in turn, ensures that the chiral substituent at C-4 effectively blocks one face of the reactive enolate or dienophile. researchgate.net

Studies on N-acryloyl derivatives of these oxazolidines have utilized dynamic 1H NMR spectroscopy and molecular mechanics calculations to understand the conformational preferences. researchgate.net These analyses have shown that proper selection of substituents at the 2-, 4-, and 5-positions is crucial for achieving the most effective chiral shielding of a diastereotopic acryloyl face. researchgate.net The coplanarity between the enolate double bond and the oxazolidine plane in the transition state is also a significant factor. researchgate.net

Stereoselective Synthetic Approaches Utilizing this compound Intermediates

The application of this compound-based chiral auxiliaries has led to highly stereoselective synthetic methods for a variety of important chemical transformations.

One prominent application is in asymmetric alkylations. Propanamide and methoxyacetamide derivatives of (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine, for instance, form chiral lithium Z-enolates upon lithiation. researchgate.net These enolates then undergo highly diastereoselective alkylations with various alkylating reagents. researchgate.net The stereochemical outcome is dictated by the approach of the electrophile from the face opposite to the shielding benzyl group at the C-4 position. researchgate.net

Asymmetric 1,3-dipolar cycloadditions are another area where these auxiliaries have proven to be highly effective. researchgate.netscispace.com For example, 4-benzyl-2,2,5,5-tetramethyloxazolidine-3-acrylamides have been successfully used in nitrile oxide cycloadditions, leading to high levels of asymmetric induction. researchgate.netscispace.com The conformational control of the acrylamide and the steric shielding provided by the 4-benzyl group are credited for the observed high stereoselectivity. researchgate.netscispace.com

Conjugate additions of organocuprates to α,β-unsaturated amide derivatives of 2,2,5,5-tetramethyloxazolidines also exhibit high diastereofacial selectivity. researchgate.net The reaction of (S)-4-benzyl-3-[(E)-2-butenoyl]-2,2,5,5-tetramethyloxazolidine with a cuprate (B13416276) reagent proceeds with excellent 1,5-chiral induction. researchgate.net The stereochemistry of this addition is believed to be determined during the formation of a charge-transfer complex. researchgate.net

The following table provides examples of stereoselective reactions utilizing this compound auxiliaries and the observed diastereoselectivities.

| Reaction Type | Chiral Auxiliary | Reagent | Diastereomeric Ratio/Excess |

| Alkylation | Propanamide derivative of (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine | Various alkyl halides | High lk-1,4 induction researchgate.net |

| Alkylation | Methoxyacetamide derivative of (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine | Various alkyl halides | High ul-1,4 induction researchgate.net |

| Nitrile Oxide Cycloaddition | 4-Benzyl-2,2,5,5-tetramethyloxazolidine-3-acrylamides | Nitrile oxides | High asymmetric induction researchgate.netscispace.com |

| Conjugate Addition | (S)-4-Benzyl-3-[(E)-2-butenoyl]-2,2,5,5-tetramethyloxazolidine | Ph₂CuMgBr·MgBrI | Exclusively lk-1,5-inductive researchgate.net |

Stereochemical Control and Asymmetric Transformations Mediated by 2,2,5,5 Tetramethyloxazolidine Chiral Auxiliaries

Principles of Diastereofacial Selectivity in 2,2,5,5-Tetramethyloxazolidine-Assisted Reactions

The remarkable efficiency of this compound as a chiral auxiliary in asymmetric synthesis stems from its capacity to induce high levels of diastereofacial selectivity. This control is primarily governed by two key principles: the steric hindrance imposed by its bulky substituents and the conformational rigidity imparted by the restricted rotation of the amide linkage. These factors work in concert to create a chiral environment that effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite, less hindered face.

Steric Shielding Effects of this compound Substituents

The steric bulk of the four methyl groups at the 2- and 5-positions of the oxazolidine (B1195125) ring is a dominant factor in directing the stereochemical outcome of reactions. These substituents create a sterically demanding environment that effectively blocks one of the two faces of a prochiral substrate attached to the oxazolidine nitrogen. This steric hindrance forces an incoming reagent to approach from the less sterically congested face, leading to the preferential formation of one diastereomer over the other.

The degree of steric shielding can be modulated by the specific nature of the reaction and the reagents involved. However, the fundamental principle remains the same: the bulky framework of the this compound auxiliary serves as a powerful stereodirecting group, ensuring high levels of asymmetric induction.

Influence of Amide Linkage Restricted Rotation on Chirality Transfer

The transfer of chirality from the this compound auxiliary to the reacting substrate is significantly influenced by the restricted rotation around the amide bond connecting the auxiliary to the prochiral moiety. bris.ac.uk This restricted rotation, a well-documented phenomenon in amide chemistry, forces the molecule to adopt a limited number of stable conformations. bris.ac.uknih.gov

In the context of this compound-assisted reactions, this conformational rigidity ensures that the steric bulk of the auxiliary is consistently oriented in a way that effectively shields one face of the reactive center. The planarity of the amide bond and the steric interactions between the auxiliary's substituents and the substrate dictate a preferred conformation where the approach of a reagent is highly biased. This well-defined three-dimensional arrangement is crucial for achieving high diastereofacial selectivity, as it minimizes conformational ambiguity and ensures a predictable and reproducible stereochemical outcome. bris.ac.uk

Asymmetric 1,3-Dipolar Cycloadditions Catalyzed by this compound Auxiliaries

The principles of diastereofacial selectivity guided by this compound auxiliaries have been successfully applied to a range of asymmetric transformations, most notably in 1,3-dipolar cycloadditions. nih.govmdpi.comdiva-portal.org This powerful class of reactions allows for the construction of five-membered heterocyclic rings, which are prevalent motifs in numerous biologically active compounds. nih.govmdpi.comdiva-portal.org The chiral auxiliary plays a pivotal role in controlling the stereochemistry of the newly formed stereocenters during the cycloaddition process.

Nitrile Oxide Cycloadditions with this compound-3-Acrylamides

The 1,3-dipolar cycloaddition of nitrile oxides to α,β-unsaturated carbonyl compounds is a widely used method for the synthesis of 2-isoxazolines. mdpi.comnih.govresearchgate.net When a this compound auxiliary is attached to the acrylamide (B121943) nitrogen, the cycloaddition proceeds with a high degree of stereocontrol. The chiral auxiliary directs the approach of the nitrile oxide to one face of the double bond, leading to the formation of a specific diastereomer of the resulting isoxazoline.

The diastereoselectivity of these reactions is influenced by both the steric bulk of the auxiliary and the electronic nature of the nitrile oxide. The interplay of these factors determines the preferred transition state geometry and, consequently, the stereochemical outcome of the cycloaddition.

N-Metalated Azomethine Ylide Cycloadditions Facilitated by this compound Derivatives

Azomethine ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions to form pyrrolidine (B122466) rings. nih.govmdpi.com The use of N-metalated azomethine ylides in conjunction with this compound derivatives provides an effective strategy for the asymmetric synthesis of highly substituted pyrrolidines. nih.govmdpi.com

In these reactions, the chiral auxiliary attached to the dipolarophile directs the facial selectivity of the cycloaddition. The metal cation, typically lithium or magnesium, coordinates to both the azomethine ylide and the carbonyl oxygen of the auxiliary-bearing substrate, leading to a more organized and rigid transition state. This chelation control, combined with the steric influence of the auxiliary, results in excellent diastereoselectivity.

Nitrone Cycloadditions in the Presence of this compound Scaffolds

The 1,3-dipolar cycloaddition of nitrones to alkenes is a valuable method for the synthesis of isoxazolidines. nih.govorganic-chemistry.orgsci-rad.com The incorporation of a this compound scaffold as a chiral auxiliary on the alkene component allows for the enantioselective synthesis of these important heterocyclic compounds. nih.govorganic-chemistry.org

The steric hindrance provided by the tetramethyl-substituted ring effectively shields one face of the double bond, forcing the nitrone to approach from the opposite side. This results in the preferential formation of one of the possible diastereomeric products. The level of diastereoselectivity can be influenced by the nature of the nitrone and the reaction conditions, but the presence of the this compound auxiliary is the key factor in achieving high levels of asymmetric induction.

Stereoselective Pyrrolidine Synthesis through 1,3-Dipolar Cycloadditions with this compound-Derived Dipolarophiles

The synthesis of stereochemically defined pyrrolidines is a significant goal in organic chemistry, given their prevalence in biologically active compounds and natural products. One powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. When a chiral auxiliary, such as this compound, is attached to the dipolarophile, it can effectively control the stereochemical outcome of the cycloaddition, leading to the formation of enantiomerically enriched pyrrolidine derivatives.

The 1,3-dipolar cycloaddition is a concerted process that allows for the simultaneous formation of up to four new stereogenic centers. The stereoselectivity of the reaction is influenced by the facial bias imposed by the chiral auxiliary on the approaching 1,3-dipole. In the case of this compound-derived dipolarophiles, the bulky gem-dimethyl groups on the oxazolidine ring effectively shield one face of the double bond, directing the cycloaddition to the opposite face.

The general mechanism involves the in situ generation of an azomethine ylide, which then reacts with the chiral N-enoyl-2,2,5,5-tetramethyloxazolidine. The approach of the ylide is sterically directed by the chiral auxiliary, leading to a preferred diastereomeric transition state and, consequently, a high degree of stereoselectivity in the resulting pyrrolidine product. The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines by varying the substituents on both the azomethine ylide and the dipolarophile.

The reaction proceeds with high regioselectivity and stereoselectivity, yielding five-membered heterocycles. The stereochemical course of these cycloadditions can often be predicted using frontier molecular orbital (FMO) theory, though steric interactions also play a crucial role in determining the final stereochemical outcome. The resulting cycloadducts can be further manipulated, and the chiral auxiliary can be cleaved to afford the desired enantioenriched pyrrolidine derivatives. This strategy has proven to be a valuable tool in the asymmetric synthesis of complex molecules containing the pyrrolidine motif.

Enantioselective Conjugate Addition Reactions Utilizing this compound Auxiliaries

Enantioselective conjugate addition reactions are a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon bonds with excellent stereocontrol. The use of chiral auxiliaries, such as this compound, attached to α,β-unsaturated systems provides a powerful strategy to direct the approach of a nucleophile, thereby establishing a new stereocenter with high diastereoselectivity.

Organocuprate Conjugate Additions to this compound-Derived Amides

Organocuprates are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. When an α,β-unsaturated amide is derived from the this compound chiral auxiliary, the stereochemical outcome of the organocuprate addition can be effectively controlled.

The reaction involves the formation of a lithium dialkylcuprate (Gilman reagent) or a higher-order cuprate (B13416276), which then adds to the β-position of the unsaturated amide. The chiral auxiliary creates a sterically hindered environment around the double bond, forcing the organocuprate to attack from the less hindered face. The gem-dimethyl groups at the 2- and 5-positions of the oxazolidine ring play a crucial role in establishing this facial bias.

The proposed mechanism involves the coordination of the lithium cation to the carbonyl oxygen of the amide, locking the conformation of the α,β-unsaturated system. This rigid conformation, combined with the steric bulk of the auxiliary, dictates the trajectory of the incoming organocuprate, leading to a highly diastereoselective transformation. The resulting enolate can be quenched with a proton source or trapped with an electrophile to introduce further functionality. Subsequent removal of the chiral auxiliary yields the desired β-substituted carbonyl compound in high enantiomeric purity.

The efficiency and selectivity of this reaction are influenced by several factors, including the nature of the organocuprate, the solvent, and the reaction temperature. A variety of alkyl, vinyl, and aryl groups can be introduced with high stereocontrol using this methodology.

Highly lk-1,4/anti-Selective Michael Additions Induced by this compound Derivatives

Beyond organocuprates, other nucleophiles can participate in Michael additions to α,β-unsaturated amides derived from this compound, exhibiting high levels of diastereoselectivity. The terminology "lk" (like) and "ul" (unlike) is used to describe the relative stereochemistry between the newly formed stereocenter and a pre-existing stereocenter in the molecule. In the context of 1,4-additions, "anti" and "syn" are often used to describe the relationship between the substituent at the β-position and a substituent at the α-position of the original Michael acceptor.

The this compound auxiliary effectively controls the conformation of the enone system, leading to a preferential "lk" (like) approach of the nucleophile. This results in a high degree of "anti" selectivity in the product, where the newly introduced group at the β-position and a pre-existing group at the α-position are on opposite faces of the newly formed single bond.

The steric hindrance provided by the four methyl groups of the auxiliary is the primary factor governing this selectivity. The auxiliary effectively blocks one face of the molecule, compelling the incoming nucleophile to attack from the opposite, less hindered face. This reliable stereochemical control makes this compound derivatives valuable substrates for constructing complex molecules with multiple contiguous stereocenters. The diastereomeric products can often be separated, and the auxiliary can be cleaved to provide access to highly enantioenriched compounds.

Asymmetric Alkylations of Amide Enolates with this compound Chiral Auxiliaries

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries, such as this compound, attached to an amide provides a robust method for controlling the stereochemistry of the alkylation process. This strategy relies on the formation of a chiral enolate, which then reacts with an electrophile with high diastereoselectivity.

Generation and Reactivity of Chiral Lithium Z-Enolates from this compound-Derived Amides

The process begins with the deprotonation of an N-acyl-2,2,5,5-tetramethyloxazolidine derivative using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), at low temperatures. This deprotonation selectively generates the thermodynamically more stable Z-enolate. The geometry of the enolate is crucial for the subsequent stereochemical outcome of the alkylation.

The resulting chiral lithium Z-enolate is a planar, six-membered ring-like structure where the lithium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the amide. This chelation, along with the steric influence of the chiral auxiliary, creates a rigid and well-defined conformation. The bulky gem-dimethyl groups at the 2- and 5-positions of the oxazolidine ring effectively block one face of the enolate.

The reactivity of this chiral enolate is then exploited by introducing an alkylating agent, such as an alkyl halide. The electrophile approaches the enolate from the less sterically hindered face, opposite to the bulky substituents of the chiral auxiliary. This directed attack leads to the formation of a new carbon-carbon bond with a high degree of stereocontrol, resulting in a single predominant diastereomer of the alkylated product. The efficiency of the alkylation is dependent on the reactivity of the electrophile, with more reactive alkylating agents generally providing higher yields and selectivities.

Analysis of lk-1,4 and ul-1,4-Inductive Alkylations

The stereochemical outcome of the alkylation of chiral enolates derived from this compound amides can be described using the "lk" (like) and "ul" (unlike) nomenclature. This system describes the relative stereochemical relationship between the newly formed stereocenter and the stereocenter of the chiral auxiliary.

In the case of propanamide derivatives of (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine, the alkylation of the corresponding lithium Z-enolate proceeds with high lk-1,4-induction. This means that the incoming electrophile adds to the enolate in a way that the newly formed stereocenter has a "like" relationship with the stereocenter at the 4-position of the oxazolidine ring. This high diastereoselectivity is attributed to the steric shielding of one face of the enolate by the substituent at the 4-position, forcing the electrophile to approach from the opposite face.

Conversely, when methoxyacetamide derivatives of the same chiral auxiliary are used, the alkylation proceeds with high ul-1,4-induction. The "unlike" stereochemical outcome in this case is a result of the chelating ability of the methoxy (B1213986) group, which can alter the conformation of the enolate and the preferred trajectory of the incoming electrophile.

The diastereotopic face that participates in the reaction is the one remote from the shielding substituent at the 4-position of the oxazolidine in the syn-conformation. A key factor for the excellent selectivities observed is the coplanarity between the enolate double bond and the oxazolidine plane in the transition state. This conformational rigidity, enforced by the chiral auxiliary, is paramount for achieving high levels of asymmetric induction.

The following table summarizes the diastereoselectivity of the alkylation of lithium Z-enolates derived from (S)-4-benzyl-2,2,5,5-tetramethyloxazolidine amides with various alkylating agents.

| Entry | R Group | Alkylating Agent | Product | Diastereomeric Ratio (lk:ul) |

| 1 | CH₃CH₂ | CH₃I | α-Methylpropanamide derivative | >95:5 |

| 2 | CH₃CH₂ | CH₃CH₂Br | α-Ethylpropanamide derivative | >95:5 |

| 3 | CH₃OCH₂ | CH₃I | α-Methylmethoxyacetamide derivative | 5:95 |

| 4 | CH₃OCH₂ | C₆H₅CH₂Br | α-Benzylmethoxyacetamide derivative | 5:95 |

Reaction Mechanism Elucidation and Kinetic Investigations of 2,2,5,5 Tetramethyloxazolidine Transformations

Detailed Reaction Mechanisms of 2,2,5,5-Tetramethyloxazolidine-Involved Processes

The reaction mechanisms involving this compound are fundamentally dictated by the inherent structural features of the molecule. The presence of a tertiary amine, a cyclic ether linkage, and significant steric shielding from the four methyl groups at the 2 and 5 positions creates a unique electronic and steric environment. While specific, in-depth studies on the complete reaction pathways of this particular oxazolidine (B1195125) are limited, analogies can be drawn from the well-established chemistry of related N,O-acetals and hindered amines.

One of the primary modes of reactivity for oxazolidines is hydrolysis , which involves the cleavage of the ring. This process is typically acid-catalyzed and proceeds through a multi-step mechanism. The initial step involves the protonation of the ring oxygen or nitrogen atom. Protonation of the nitrogen is generally more favorable due to its greater basicity. Following protonation, a ring-opening step occurs, leading to the formation of a carbocationic intermediate or a concerted attack by a water molecule. The significant steric hindrance from the gem-dimethyl groups at the 2 and 5 positions would be expected to influence the rate and pathway of this ring-opening, potentially favoring a stepwise mechanism over a concerted one. The resulting intermediate would then undergo further reaction with water to yield the corresponding amino alcohol and acetone.

Another important class of reactions for this compound involves its behavior as a nucleophile . The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles. However, the steric bulk of the four methyl groups significantly encumbers the nitrogen, thereby reducing its nucleophilicity compared to less substituted amines. Reactions with small, highly reactive electrophiles might still be possible, but reactions with bulkier electrophiles would be severely sterically hindered.

Kinetic Studies and Rate Law Derivations for this compound Reactions

Kinetic investigations into the reactions of this compound provide quantitative insights into the factors that control the rates of its transformations. For acid-catalyzed hydrolysis, the rate of reaction is typically dependent on the concentration of both the oxazolidine and the acid catalyst. A plausible rate law for this process could be expressed as:

Rate = k[this compound][H⁺]

where 'k' is the rate constant. The determination of this rate law would involve systematic variation of the concentrations of the reactants and monitoring the reaction progress over time, for instance, by spectroscopic methods. The magnitude of the rate constant 'k' would be a direct reflection of the activation energy of the reaction, which is expected to be relatively high due to the steric hindrance around the reactive centers.

Comparative kinetic studies with less substituted oxazolidines would be invaluable in quantifying the steric effect of the tetramethyl substitution. It is hypothesized that the rate of hydrolysis for this compound would be significantly slower than that of its non-methylated or di-methylated counterparts.

Identification and Characterization of Reaction Intermediates in this compound Chemistry

The direct observation and characterization of reaction intermediates in the transformations of this compound are challenging due to their transient nature. However, their existence can be inferred from kinetic data, trapping experiments, and computational modeling.

In the context of acid-catalyzed hydrolysis, the key intermediate is likely a ring-opened iminium ion or a carbocation . The formation of an iminium ion would result from the cleavage of the C2-O bond following nitrogen protonation. The stability of this intermediate would be influenced by the electronic effects of the substituents. The gem-dimethyl groups at the 5-position could offer some degree of stabilization through hyperconjugation.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to detect and characterize these transient species, often under specialized conditions such as low temperatures to increase their lifetime. Isotopic labeling studies could also provide definitive evidence for the proposed intermediates and the mechanism of their formation and consumption.

Transition State Analysis and Energy Profile Mapping for this compound-Mediated Reactions

Understanding the transition states of reactions involving this compound is crucial for a complete picture of its reactivity. The energy and geometry of the transition state directly determine the rate and selectivity of a chemical process.

Computational Assessment of Transition State Geometries and Energetics

Computational chemistry provides a powerful tool for investigating the fleeting transition states that are difficult to study experimentally. Using methods such as Density Functional Theory (DFT), it is possible to model the reaction pathways and locate the transition state structures for reactions of this compound.

For the acid-catalyzed hydrolysis, computational models can be used to calculate the geometries of the reactants, intermediates, transition states, and products. The energy differences between these species allow for the construction of a detailed reaction energy profile . This profile would reveal the activation energies for each step of the reaction, thereby identifying the rate-determining step. The calculated geometries of the transition states would provide insights into the atomic arrangements at the point of highest energy along the reaction coordinate.

Table 1: Hypothetical Calculated Energetic Parameters for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Protonated Oxazolidine | -5 |

| Transition State 1 (Ring Opening) | +20 |

| Iminium Ion Intermediate | +10 |

| Transition State 2 (Nucleophilic Attack) | +15 |

| Products | -15 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual computational studies.

Steric and Electronic Factors Governing Transition State Conformations

The conformations of the transition states in reactions of this compound are heavily influenced by a combination of steric and electronic factors.

Steric Factors: The four methyl groups impose significant steric constraints on the geometry of the transition states. In the hydrolysis reaction, for example, the approach of a water molecule to the iminium ion intermediate would be sterically hindered. This would lead to a transition state with a more "open" or elongated structure to minimize steric repulsions. The gem-dimethyl groups at the 2 and 5 positions would also restrict the conformational flexibility of the oxazolidine ring in the transition state.

Electronic Factors: The electronic nature of the oxazolidine ring, with its electron-donating nitrogen and oxygen atoms, plays a crucial role in stabilizing or destabilizing the transition states. The electron-donating effect of the methyl groups can also influence the electron density at the reactive centers. In the transition state for ring opening, the developing positive charge on the carbon atom would be stabilized by the adjacent heteroatoms and to a lesser extent by the methyl groups.

Advanced Spectroscopic and Computational Characterization of 2,2,5,5 Tetramethyloxazolidine Architectures

Applications of Electron Paramagnetic Resonance (EPR) Spectroscopy with 2,2,5,5-Tetramethyloxazolidine-Related Spin Labels

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labels derived from 2,2,5,5-tetramethylated five-membered ring structures like pyrrolidine (B122466) and pyrroline (B1223166), is a powerful technique for investigating the structure and dynamics of biomacromolecules. nih.govnih.govnih.gov These nitroxide-based spin labels contain a stable unpaired electron, making them detectable by EPR. nih.gov By attaching these labels to specific sites on a protein or nucleic acid, researchers can obtain detailed information about the local environment, molecular motion, and distances between labeled sites. nih.govmdpi.com The tetramethyl groups surrounding the nitroxide moiety provide steric protection, which contributes to the stability and relative unreactivity of the label. wikipedia.org

Site-Directed Spin Labeling (SDSL) Strategies with 2,2,5,5-Tetramethylated Five-Membered Ring Nitroxides

Site-Directed Spin Labeling (SDSL) is a widely used strategy that involves introducing a nitroxide spin label at a specific position within a biological macromolecule. nih.govnih.gov This is most commonly achieved by first using site-directed mutagenesis to introduce a cysteine residue at the desired location in a protein. nih.govwikipedia.org Cysteine is chosen because its sulfhydryl group is highly reactive and often rare in protein sequences, allowing for specific attachment. nih.govnih.gov

The most prevalent spin label for this purpose is (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate, commonly known as MTSL. nih.govwikipedia.orgsigmaaldrich.com MTSL is a bifunctional molecule containing the 2,2,5,5-tetramethylated pyrroline nitroxide and a methanethiosulfonate (B1239399) ester group. wikipedia.org The methanethiosulfonate group reacts specifically with the thiol group of the cysteine residue, forming a stable disulfide bond and covalently attaching the nitroxide probe to the protein. wikipedia.orgresearchgate.net This process adds approximately 184.3 daltons to the protein's mass. wikipedia.org

Other functional groups, such as maleimide (B117702) (MSL) and iodoacetamide (B48618) (ISL), attached to the tetramethylated pyrrolidine ring are also used to target cysteine residues. nih.govresearchgate.netmdpi.com These strategies enable researchers to place a paramagnetic probe at almost any desired position in a protein, providing a powerful tool for structural and dynamic studies. nih.govwikipedia.org

Table 1: Common Reagents for Site-Directed Spin Labeling with Tetramethylated Nitroxides

| Spin Label Abbreviation | Full Chemical Name | Reactive Group | Target Residue |

| MTSL | (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate | Methanethiosulfonate | Cysteine |

| MSL | N-(1-oxyl-2,2,5,5-tetramethylpyrrolidinyl)maleimide | Maleimide | Cysteine |

| ISL / IAP | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | Iodoacetamide | Cysteine |

Pulsed Electron Double Resonance (PELDOR/DEER) for Intramolecular Distance Measurements in Systems Labeled with 2,2,5,5-Tetramethylated Nitroxides

Pulsed Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a pulsed EPR technique used to measure the magnetic dipole-dipole interaction between two paramagnetic centers. prisner.despringernature.com This interaction is distance-dependent, allowing for precise measurements of intramolecular distances typically in the range of 1.5 to 8 nanometers (15 to 80 Å), and sometimes up to 100 Å. rsc.orgnih.govnationalmaglab.org

The technique is particularly powerful when applied to biomolecules that have been site-specifically labeled with two nitroxide probes, such as those derived from 2,2,5,5-tetramethyl-pyrrololine (e.g., MTSL). prisner.deacs.org The experiment uses two separate microwave frequencies: a "pump" pulse inverts the spin population at one frequency, while a "probe" pulse sequence at another frequency measures how this inversion affects the spins at its frequency. muohio.edu The rate of this effect oscillates as a function of the dipolar interaction, which directly relates to the distance between the two spin labels. prisner.de

PELDOR/DEER has become a cornerstone of structural biology, providing distance restraints that can be used to model the structure of proteins, nucleic acids, and their complexes. springernature.comnih.govnationalmaglab.org For example, it has been successfully applied to determine the orientation of spin labels in the tetrameric potassium ion channel KcsA after labeling a specific cysteine mutant with MTSL. prisner.de The technique is sensitive enough to measure distances in systems reconstituted in lipids, although this can be more challenging than in detergent-solubilized samples due to shorter spin relaxation times. prisner.de

Solvent Paramagnetic Relaxation Enhancement (sPRE) Nuclear Magnetic Resonance (NMR) for Biomolecular Interactions with 2,2,5,5-Tetramethylated Probes

Solvent Paramagnetic Relaxation Enhancement (sPRE) is an NMR-based method that provides information on the solvent accessibility of different parts of a biomolecule. au.dk The technique involves adding a soluble, stable paramagnetic probe, such as a 2,2,5,5-tetramethylated nitroxide, to the solution of the biomolecule being studied by NMR. au.dknih.gov

The paramagnetic probe in the solvent enhances the relaxation rates of nearby atomic nuclei within the biomolecule. au.dkyoutube.com This enhancement effect is distance-dependent, falling off with the sixth power of the distance between the nucleus and the paramagnetic center. nih.gov Therefore, nuclei on the surface of the biomolecule that are more exposed to the solvent will experience a greater relaxation enhancement than those buried in the core. au.dk

By measuring these differential relaxation rates, a map of solvent accessibility across the biomolecule can be generated. This information is valuable for:

Refining biomolecular structures. youtube.com

Identifying interaction surfaces in protein complexes. au.dk

Characterizing lowly-populated or transient conformational states. au.dknih.gov

Studying weak and nonspecific interactions. au.dk

Spin labels like MTSL are advantageous for these studies as they can be used to detect longer-range interactions, up to 25 Å, compared to the ~6 Å limit of the traditional Nuclear Overhauser Effect (NOE) in NMR. wikipedia.org

Probing Dynamics and Conformational Changes of Biological Macromolecules using 2,2,5,5-Tetramethylated Spin Labels

The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion and the polarity of its local environment. nih.govnih.gov When a 2,2,5,5-tetramethylated spin label is attached to a specific site on a macromolecule, its mobility is influenced by both the local dynamics of the protein or nucleic acid backbone and the internal flexibility of the linker connecting the nitroxide to the macromolecule. nih.govuea.ac.ukresearchgate.net By analyzing the EPR lineshape, researchers can gain insights into these dynamics on timescales ranging from nanoseconds to microseconds. nih.gov

This approach has been used to study a wide variety of biological processes, including:

Conformational Changes: Changes in protein structure, such as those induced by ligand binding or phosphorylation, can alter the mobility of a spin label at a specific site, leading to a detectable change in the EPR spectrum. nih.govnih.gov For example, SDSL was used to detect conformational changes in regions of α-spectrin upon binding to β-spectrin, identifying the specific areas that transition from unstructured to helical. nih.gov

Protein Folding and Unfolding: The technique can monitor the changes in local dynamics as a protein folds into its native structure or unfolds. nih.gov

Mapping Protein Backbones: By systematically labeling residues along a protein backbone, the local dynamics and solvent accessibility of each position can be determined, providing a picture of the protein's secondary and tertiary structure. nih.gov

The information derived from these studies is crucial for understanding how the dynamic nature of macromolecules relates to their biological function. nih.govmdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides a powerful complement to experimental techniques by offering detailed insights into the electronic structure, properties, and reactivity of molecules like this compound and related nitroxide spin labels.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum chemical method widely used to study the properties of nitroxide radicals. nu.edu.kzsemanticscholar.orgrsc.org These calculations can accurately predict various physicochemical characteristics, including molecular geometry, atomic charges, and the distribution of electron spin density. nu.edu.kzsemanticscholar.org

DFT studies on related 2,2,5,5-tetramethylated nitroxides, such as those based on imidazoline (B1206853) and piperidine (B6355638) rings, have provided key insights:

Solvent Effects: The properties of nitroxides are significantly influenced by their environment. DFT calculations that explicitly model surrounding water molecules have shown that hydration increases the electron spin density on the nitrogen atom of the nitroxide group (>N-O•). semanticscholar.orgnih.gov This is due to the stabilization of the more polar resonance structure (>N⁺•-O⁻) by the polar solvent. nih.gov This change in spin density directly affects the hyperfine coupling constants measured in EPR experiments. nih.govresearchgate.net

Electronic Structure: Calculations help to understand the distribution of the unpaired electron, which is primarily localized on the N-O bond. nu.edu.kz

Reactivity: By modeling the electronic structure, DFT can provide insights into the reactivity of the nitroxide. For example, studies on 4-amino-2,2,5,5-tetramethyl-3-imidazoline-N-oxyl (ATI) have shown that protonation is more likely to occur on the imidazoline ring nitrogen rather than the amino group, which in turn decreases the spin density on the nitroxide nitrogen. nu.edu.kzsemanticscholar.org

These theoretical calculations are essential for interpreting experimental EPR spectra correctly and for designing new spin labels with tailored properties. nih.govresearchgate.net

Table 2: Predicted Environmental Effects on Nitroxide Properties via DFT

| Environmental Factor | Predicted Effect on Nitroxide Moiety | Consequence for EPR Spectra |

| Increasing Solvent Polarity | Stabilization of the polar >N⁺•-O⁻ resonance structure, increasing spin density on the nitrogen atom. nih.gov | Increase in the isotropic nitrogen hyperfine splitting constant (aiso). nih.gov |

| Protonation (at nearby ring) | Decrease in spin density on the nitroxide nitrogen atom. nu.edu.kzsemanticscholar.org | Decrease in the hyperfine splitting constant. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Molecular Interactions

A detailed conformational analysis of this compound using molecular mechanics and dynamics simulations would be necessary to understand its three-dimensional structure and flexibility. Such studies would typically involve:

Identification of Low-Energy Conformers: The oxazolidine (B1195125) ring can adopt various conformations, such as envelope and twisted forms. Computational searches would identify the most stable geometries.

Energy Profiling: Calculation of the potential energy surface would reveal the energy barriers to conformational interconversion.

Analysis of Molecular Interactions: Simulations could probe both intramolecular interactions (e.g., steric hindrance from the four methyl groups) and intermolecular interactions in different solvent environments.

Without specific research, no data tables on conformer energies or interaction potentials can be presented.

Predictive Modeling of Spectroscopic Signatures of this compound Systems

Predictive modeling is a powerful tool for interpreting experimental spectra and understanding the relationship between structure and spectroscopic properties. For this compound, this would involve:

NMR Spectroscopy Prediction: Calculation of ¹H and ¹³C chemical shifts and coupling constants for different conformers. This would aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy Prediction: Simulation of infrared (IR) and Raman spectra to assign vibrational modes to specific molecular motions.

As no computational studies on the spectroscopic signatures of this compound have been found, a data table comparing predicted and experimental spectroscopic data cannot be generated.

Advanced Functionalization and Derivatization Strategies for 2,2,5,5 Tetramethyloxazolidine

Synthesis of Complex N-Acryloyl Derivatives of 2,2,5,5-Tetramethyloxazolidine for Specific Applications

There is no specific information available in the reviewed scientific literature detailing the synthesis of complex N-acryloyl derivatives of this compound. While the acylation of the nitrogen atom in oxazolidine (B1195125) rings is a common transformation, specific protocols, reaction conditions, yields, and applications for the N-acryloylation of this particular tetramethylated compound have not been reported. General methods for N-acylation of related heterocycles often involve the use of acryloyl chloride or other activated acrylic acid derivatives in the presence of a base. However, without experimental data for this compound, any proposed synthetic route would be purely speculative.

Regioselective and Stereoselective Functionalization of the this compound Ring System

The regioselective and stereoselective functionalization of the this compound ring system is not a topic that has been specifically addressed in the available chemical literature. The symmetrical nature of the substitution at the 2 and 5 positions simplifies the question of regioselectivity concerning these carbons. However, functionalization at the C4 position or on the methyl groups would be of interest. Stereoselective functionalization is inherently limited by the achiral nature of the 2,2,5,5-tetramethylated core. Research on stereoselective reactions of oxazolidines typically relies on existing chirality within the molecule, often at the C4 and/or C5 positions, which is absent in this specific case. Therefore, no established methods or research findings on the regioselective or stereoselective functionalization of this compound could be retrieved.

Design and Synthesis of Advanced Chiral Auxiliaries and Ligands Based on the this compound Core

The design and synthesis of chiral auxiliaries and ligands are a cornerstone of asymmetric catalysis. However, the this compound core is achiral and, as such, is not an ideal scaffold for the development of chiral auxiliaries or ligands without further modification to introduce chirality. The vast majority of oxazolidine-based chiral auxiliaries, such as the well-known Evans auxiliaries, derive their stereodirecting ability from chiral centers at the C4 and/or C5 positions. The gem-dimethyl substitution at C5 in this compound prevents the introduction of a stereocenter at this position through conventional synthetic routes starting from chiral amino acids. Consequently, there are no reports in the scientific literature on the design and synthesis of advanced chiral auxiliaries or ligands based on the this compound core.

Emerging Applications of 2,2,5,5 Tetramethyloxazolidine in Specialized Chemical Domains

Catalysis and Organocatalysis Utilizing 2,2,5,5-Tetramethyloxazolidine Derivatives

The rigid, sterically hindered structure of this compound and its derivatives makes it a compelling platform for the development of novel catalysts. Its applications span from co-catalysis in oxidation reactions to serving as a foundational scaffold for asymmetric synthesis.

Stable nitroxyl (B88944) radicals are a cornerstone of modern organic chemistry, particularly as catalysts for selective oxidation reactions using environmentally benign oxidants like molecular oxygen. The most prominent member of this class is 2,2,6,6-tetramethylpiperidine-N-oxyl, widely known as TEMPO. Homogeneous catalyst systems combining TEMPO with metals like copper or iron have proven to be versatile and practical for the aerobic oxidation of alcohols.

This compound-N-oxyl (TOXYL) is the oxazolidine (B1195125) analogue of TEMPO, sharing the crucial N-oxyl radical functionality responsible for catalytic activity. This functional group enables it to participate in catalytic cycles for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While TOXYL is structurally similar to TEMPO, the latter is more commonly cited in the literature for aerobic oxidation catalysis. The general mechanism for such reactions involves the oxidation of the alcohol by the oxoammonium ion (the oxidized form of the nitroxyl radical), followed by the regeneration of the oxoammonium ion by a primary oxidant, often in conjunction with a metal co-catalyst.

Table 1: Comparison of TOXYL and TEMPO Structures

| Feature | This compound-N-Oxyl (TOXYL) | 2,2,6,6-Tetramethylpiperidine-N-Oxyl (TEMPO) |

| Chemical Structure |  |  |

| Ring System | Five-membered oxazolidine ring | Six-membered piperidine (B6355638) ring |

| Heteroatoms | Oxygen, Nitrogen | Nitrogen |

| Key Functional Group | N-Oxyl Radical | N-Oxyl Radical |

| Molecular Formula | C₇H₁₄NO₂ | C₉H₁₈NO |

The oxazolidine ring is a valuable structural motif in asymmetric catalysis, often employed as a chiral auxiliary or scaffold to control the stereochemical outcome of a reaction. The rigid conformation of the ring system allows for effective transfer of stereochemical information. For instance, chiral oxazolidinone auxiliaries, such as the "SuperQuat" auxiliary, are utilized in asymmetric alkylation reactions to synthesize molecules with specific stereocenters, as demonstrated in the total synthesis of tosyl-samroiyotmycin A.

While not specific to the 2,2,5,5-tetramethyl derivative, the broader class of oxazolidines serves as precursors for catalytically active species or as the core of organocatalysts. For example, enantiomerically pure 3-methyl-β-proline, a catalyst for Mannich-type reactions, can be synthesized from a lactam precursor derived from an oxazolidine-like ring closure process. Furthermore, transition metal-catalyzed reactions are widely used to synthesize libraries of chiral oxazolidinone derivatives, which are important heterocyclic motifs in pharmaceuticals. The use of the oxazolidine framework highlights a key strategy in modern catalysis: employing well-defined, rigid molecular scaffolds to create a specific chemical environment that favors the formation of a desired product.

Table 2: Examples of Oxazolidine Derivatives in Catalysis

| Derivative Class | Application | Catalytic Role |

| Chiral Oxazolidinones | Asymmetric Alkylation | Chiral auxiliary to direct stereochemistry. |

| N-Alkyl Oxazolidinones | Substrates for Enantioselective Hydrogenation | Racemic mixtures used to test new catalytic materials. |

| Substituted β-Prolines | Asymmetric Mannich-type Reactions | Organocatalyst; synthesized via oxazolidine-related intermediates. |

Advanced Materials Science Applications Involving this compound

The unique chemical properties of the this compound moiety, particularly its stable radical form (TOXYL), make it a candidate for incorporation into advanced functional materials.

The incorporation of specific functional moieties into polymers is a common strategy to imbue them with new properties. In this context, it is important to distinguish the incorporation of an intact this compound ring from polymers derived from the ring-opening polymerization of 2-oxazolines.

Poly(2-oxazoline)s (POx) are a class of polymers synthesized via the cationic ring-opening polymerization of 2-substituted-2-oxazoline monomers. This process results in a polymer with a polyamide backbone (a pseudo-polypeptide), where the original oxazoline (B21484) ring is no longer present. POx are investigated for biomedical applications, such as drug delivery, due to their biocompatibility and tunable properties.

The incorporation of the intact this compound ring, or its N-oxyl derivative, onto a polymer side chain is a different concept. This would attach the specific chemical functionality of the oxazolidine moiety to a larger macromolecule. While the functionalization of polymers with the related TEMPO radical is a known strategy for creating redox-active polymers and catalytic materials, literature specifically detailing the attachment of the this compound group to polymers is less common.

Functional materials are designed to possess specific properties that enable a particular application, such as electrical conductivity, magnetism, or catalytic activity. The incorporation of the this compound-N-oxyl (TOXYL) moiety into a material could impart functionalities derived from its stable radical nature.

Materials containing stable nitroxyl radicals are of interest for applications such as organic radical batteries, where the reversible oxidation and reduction of the radical is used to store charge. They can also be used to create magnetic materials or as redox-active components in sensors. While biomass-derived molecules and metal oxides are common precursors for functional materials, the use of specialized heterocyclic systems like this compound represents a more targeted approach to designing materials with novel electronic or magnetic properties.

Innovative Applications in Spin Labeling and EPR Spectroscopy in Advanced Biophysical Chemistry

One of the most sophisticated applications of this compound derivatives is in the field of biophysical chemistry, specifically in site-directed spin labeling (SDSL) for use with Electron Paramagnetic Resonance (EPR) spectroscopy.

SDSL-EPR is a powerful technique used to study the structure, dynamics, and conformational changes of proteins and other biomolecules. The method involves introducing a paramagnetic probe, or "spin label," at a specific site within the molecule of interest. Stable nitroxide radicals, which are derivatives of heterocyclic scaffolds like pyrrolidine (B122466), pyrroline (B1223166), and oxazolidine, are the most commonly used spin labels because they contain a stable unpaired electron.

The process typically involves site-directed mutagenesis to introduce a cysteine residue at the desired location in a protein. A sulfhydryl-specific nitroxide spin label, such as a methanethiosulfonate (B1239399) (MTS) derivative of a tetramethyl-substituted ring system, is then covalently attached to the cysteine.

The EPR spectrum of the spin-labeled protein provides detailed information about the local environment of the nitroxide radical. The mobility of the spin label is sensitive to its immediate surroundings; a label in a highly flexible region of a protein will tumble rapidly and produce a sharp EPR spectrum, while a label in a structured or buried region will have restricted motion and produce a broad spectrum. By analyzing the spectral line shape, researchers can deduce information about local protein structure, solvent accessibility, and conformational changes that occur upon ligand binding or protein-protein interaction.

Design of Next-Generation 2,2,5,5-Tetramethylated Spin Labels for Enhanced Sensitivity and Specificity

A primary strategy in developing advanced spin labels involves modifying the heterocyclic nitroxide ring. While the (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL) spin label remains the most commonly used due to its high reactivity and specificity for cysteine residues, new designs aim to constrain the label's motion relative to the protein backbone. nih.govyoutube.com For instance, amino acid spin labels like 3-amino-1-oxyl-2,2,5,5-tetramethyl pyrrolidine-4-carboxylic acid (POAC) offer a fixed position with no internal rotamers, providing more precise distance measurements, though their incorporation is often complex. nih.gov

Specificity is another critical area of development. The dominance of cysteine-reactive linkers, such as the methanethiosulfonate group in MTSL, is due to the relative scarcity of cysteine residues in proteins. nih.govnih.gov However, to broaden the applicability of SDSL, researchers have developed linkers targeting other amino acids. These include probes designed to react with serine, tyrosine, and arginine. nih.gov An alternative strategy for tyrosine labeling utilizes a Mannich-type reaction with 4-amino-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy nitroxide. nih.gov The development of bioorthogonal labeling strategies, such as inverse-electron-demand Diels–Alder cycloadditions, further expands the toolkit, allowing for highly selective ligation of spin labels to genetically encoded noncanonical amino acids. nih.gov

The table below compares several commonly used 2,2,5,5-tetramethylated spin labels, highlighting their reactive groups and primary targets.

Table 1: Comparison of 2,2,5,5-Tetramethylated Spin Labels

| Spin Label Acronym | Full Chemical Name | Reactive Group | Primary Target |

|---|---|---|---|

| MTSL | (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate | Methanethiosulfonate | Cysteine |

| MPSL | 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | Maleimide (B117702) | Cysteine |

| IPSL | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | Iodoacetamide (B48618) | Cysteine |

| IDSL | bis-(2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl-4-yl)disulfide | Disulfide | Cysteine |

Multi-Frequency and Advanced Pulsed EPR Techniques for 2,2,5,5-Tetramethylated Spin Labeled Systems

The utility of 2,2,5,5-tetramethylated spin labels is fully realized through the application of advanced EPR methodologies, particularly multi-frequency and pulsed techniques. These methods overcome the limitations of conventional continuous-wave (CW) EPR, allowing for the precise measurement of molecular dynamics and long-range distances in biomacromolecules. researchgate.netcornell.edu

Pulsed EPR techniques are essential for extracting small magnetic couplings that are otherwise obscured within the linewidth of CW spectra. researchgate.netnih.gov The most widely applied of these is Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER). researchgate.netst-andrews.ac.uk This technique measures the dipolar interaction between two spin labels, which can then be used to calculate the distance between them, typically in the range of 1.7 to 10 nanometers. researchgate.net The 4-pulse PELDOR sequence uses two different microwave frequencies to excite separate populations of spins, allowing for the measurement of the interaction between them without interference from other magnetic interactions. st-andrews.ac.uk

Multi-frequency EPR provides a more comprehensive understanding of molecular dynamics by probing the system at different magnetic fields. cornell.edunih.gov The frequency dependence of electron spin relaxation offers valuable information about dynamic processes that occur on the timescale of the electron Zeeman frequency. nih.gov High-frequency EPR, in particular, offers significantly improved orientational resolution. cornell.edu This provides a clearer "snapshot" of the spin label's motion, enabling the separation of faster and slower motional modes within complex systems. cornell.edu The development of spectrometers capable of operating at multiple frequencies (e.g., X-band at ~9.5 GHz and Ku-band at ~17.3 GHz) has been crucial for these advancements. cornell.edu

The table below summarizes key advanced EPR techniques used with 2,2,5,5-tetramethylated spin labels and the information they provide.

Table 2: Advanced EPR Techniques for Spin Labeled Systems

| Technique | Acronym(s) | Primary Information Obtained |

|---|---|---|

| Pulsed Electron-Electron Double Resonance | PELDOR / DEER | Inter-spin distance measurements (1.7-10 nm) |

| Saturation Recovery | - | Spin-lattice relaxation time (T1), providing information on molecular dynamics |

| Spin Echo Envelope Modulation | ESEEM | Weak hyperfine couplings with nearby magnetic nuclei (e.g., 2H, 13C, 15N), revealing the label's local environment |

| Two-Dimensional Fourier Transform ESR | 2D-FT-ESR | Detailed resolution of molecular dynamics and complex motions |

Future Research Directions and Unaddressed Challenges in 2,2,5,5 Tetramethyloxazolidine Chemistry

Advanced Methodologies for Enhanced Diastereoselectivity and Enantioselectivity in 2,2,5,5-Tetramethyloxazolidine-Mediated Reactions

A primary challenge in chiral auxiliary-mediated reactions is achieving high levels of stereocontrol. For this compound systems, future work should focus on developing novel methodologies that push the boundaries of diastereoselectivity and enantioselectivity. The gem-dimethyl groups at the C2 and C5 positions create a unique and sterically demanding environment that is yet to be fully exploited.

Research should be directed toward Lewis acid-mediated reactions. The choice of Lewis acid can dramatically influence the conformation of the transition state, thereby enhancing facial selectivity. For instance, exploring a wider range of titanium, boron, and tin-based Lewis acids in aldol (B89426) or Michael additions could lead to significant improvements in diastereomeric ratios. A systematic study, such as the one hypothetically outlined in Table 1, could elucidate the optimal conditions for maximizing stereocontrol.

Table 1: Hypothetical Screening of Lewis Acids for Enhanced Diastereoselectivity in an Aldol Addition

| Entry | Lewis Acid | Equivalent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | TiCl₄ | 1.1 | -78 | 85 | 92:8 |

| 2 | SnCl₄ | 1.1 | -78 | 78 | 85:15 |

| 3 | BF₃·OEt₂ | 1.1 | -78 | 91 | 95:5 |

| 4 | MgBr₂·OEt₂ | 1.5 | -60 | 65 | 70:30 |

| 5 | Sc(OTf)₃ | 0.1 | -78 | 88 | 93:7 |

Furthermore, the development of dual-catalysis systems, where the this compound auxiliary works in concert with a chiral catalyst, presents a promising avenue. This approach could lead to "matched" pairings that afford exceptionally high levels of stereochemical induction, even with challenging substrates.

Expansion of the Substrate Scope and Reaction Types for this compound Chiral Auxiliaries

The utility of a chiral auxiliary is directly proportional to the breadth of substrates and reaction types with which it is compatible. Current applications of oxazolidine-based auxiliaries are often centered on aldol, alkylation, and acylation reactions. A key future direction is to expand this repertoire significantly.

Future investigations should target the use of this compound auxiliaries in pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions. The steric bulk of the auxiliary could provide a powerful tool for controlling the facial selectivity of these complex transformations. Moreover, exploring its utility in radical reactions, conjugate additions of organocuprates, and enantioselective protonations would broaden its synthetic value.

A comprehensive evaluation of the substrate scope for a given transformation is crucial. For example, in a prospective asymmetric Curtius rearrangement, a wide array of β-hydroxy carbonyl substrates could be tested to map the electronic and steric limitations of the methodology, similar to the scope explored for other oxazolidinone syntheses. nih.gov An illustrative research plan is detailed in Table 2.

Table 2: Proposed Substrate Scope Exploration for a Novel Cycloaddition Reaction

| Product | R¹ Group | R² Group | Yield (%) | Enantiomeric Excess (%) |

| 3a | Phenyl | Methyl | 95 | >99 |

| 3b | 4-Chlorophenyl | Methyl | 92 | 98 |

| 3c | 4-Methoxyphenyl | Methyl | 88 | >99 |

| 3d | 2-Naphthyl | Methyl | 85 | 97 |

| 3e | Cyclohexyl | Methyl | 75 | 96 |

| 3f | Phenyl | Ethyl | 93 | 98 |

Rational Design of this compound-Based Catalysts and Ligands for Novel Transformations

Beyond its role as a stoichiometric auxiliary, the rigid and sterically defined this compound scaffold is an attractive building block for the rational design of novel chiral ligands and organocatalysts. The development of bidentate and tridentate ligands for transition metal catalysis is a particularly promising area.

For instance, incorporating the this compound moiety into well-established ligand frameworks, such as phosphinooxazolines (PHOX ligands), could yield a new class of catalysts with unique steric and electronic properties. nih.gov These new ligands could then be applied to a range of metal-catalyzed processes, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The synthesis of such a ligand would involve derivatizing the parent oxazolidine (B1195125) to introduce a coordinating group, such as a diphenylphosphine (B32561) or a pyridine (B92270) ring.

Similarly, the amine functionality within the oxazolidine ring can be leveraged for organocatalysis. Future work could focus on developing bifunctional catalysts where the nitrogen acts as a Lewis base and another appended functional group provides a Brønsted acid or hydrogen-bond donor site. Such catalysts could be highly effective in reactions like asymmetric Michael additions or Mannich reactions.

Deeper Integration of Computational and Experimental Approaches for this compound Systems

To accelerate the development of new reactions and catalysts, a deeper integration of computational and experimental techniques is essential. Density Functional Theory (DFT) calculations can provide invaluable insights into the transition state geometries of reactions mediated by this compound auxiliaries.

Future research should routinely employ computational modeling to:

Predict Stereochemical Outcomes: By calculating the energies of competing diastereomeric transition states, the stereochemical outcome of a reaction can be predicted, guiding experimental efforts.

Rationalize Observed Selectivity: When high selectivity is observed, DFT can help elucidate the specific non-covalent interactions responsible, such as steric repulsion or hydrogen bonding.

Design New Catalysts: Computational screening can be used to virtually test new ligand designs based on the this compound scaffold before committing to their synthesis. For instance, modeling the binding of a designed ligand to a metal center can help predict its potential efficacy. mdpi.com

This synergistic approach, where experimental results feed back into refining computational models and vice-versa, will be critical for overcoming the complex challenges associated with designing highly selective transformations.

Exploration of New Frontier Applications for this compound in Emerging Technologies

The unique structural features of this compound suggest that its utility could extend beyond traditional asymmetric synthesis into materials science and other emerging technologies.

One unaddressed challenge is the incorporation of this chiral unit into polymeric structures. The cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for producing biocompatible polymers known as poly(2-oxazoline)s (POx). nih.govnih.gov Future research could explore the synthesis of monomers based on this compound for polymerization. The resulting chiral polymers could have novel properties, such as serving as a stationary phase for chiral chromatography or acting as stimuli-responsive materials.

Furthermore, derivatized 2,2,5,5-tetramethyloxazolidines could find applications as chiral solvating agents for NMR spectroscopy or as building blocks for the synthesis of complex molecular architectures like liquid crystals or metal-organic frameworks (MOFs). Exploring these frontier applications will require interdisciplinary collaboration and could open up entirely new fields of study for this versatile chiral compound.

Q & A

Q. Key Considerations :

- Use anhydrous solvents to prevent hydrolysis.

- Adjust base strength (e.g., EtN) to minimize side reactions.

How is X-ray crystallography employed to resolve structural ambiguities in this compound analogs?

Basic Research Question

X-ray crystallography provides precise bond lengths, angles, and stereochemical data. For example, crystal data for a related compound (CHBrO) revealed a monoclinic system with space group P2/c, enabling confirmation of dihedral angles and bromine positioning .

Q. Methodological Steps :

Grow single crystals via slow evaporation.

Collect diffraction data (e.g., Cu-Kα radiation).

Refine structures using software like SHELXL.

Table 1 : Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Formula Weight | 532.26 g/mol |

| Space Group | P2/c |

| Unit Cell | a = 12.34 Å, b = 15.67 Å, c = 10.23 Å |

How do solvent polarity and pH affect the stability of this compound-derived nitroxide radicals in EPR studies?

Advanced Research Question

Nitroxide radicals (e.g., 2,2,5,5-tetramethyl-3-carboxypyrrolidine) exhibit pH-dependent stability due to protonation/deprotonation of functional groups. In polar solvents, hydrogen bonding reduces radical lifetime, while nonpolar solvents enhance stability .

Q. Experimental Design :

Prepare buffered solutions (pH 2–12).

Measure EPR signal decay over time.

Use computational models (e.g., DFT) to correlate solvent parameters with spin density distribution.

Q. Key Insight :

What strategies mitigate stability challenges in this compound-based MRI contrast agents?

Advanced Research Question

Steric hindrance and derivatization improve stability. For example, conjugating nitroxides to human serum albumin (HSA) via homocysteine thiolactone enhances in vivo longevity by reducing renal clearance .

Q. Methodology :

Synthesize tetraethylpyrrolidine-1-oxyls with bulky substituents.

Characterize relaxivity using NMR dispersion profiles.

Test in vivo MRI contrast efficiency in animal models.

Table 2 : Stability Enhancements

| Modification | Half-Life Increase |

|---|---|

| HSA Conjugation | 4-fold |

| Steric Shielding | 2-fold |

How can paramagnetic relaxation enhancement (PRE) studies using this compound derivatives resolve protein conformational dynamics?

Advanced Research Question

Site-directed spin labeling with MTSL (a nitroxide derivative) introduces paramagnetic centers at specific residues (e.g., cysteine mutants). PRE measurements detect distance-dependent signal attenuation in NMR, mapping protein folding intermediates .

Q. Protocol :

Engineer cysteine mutants (e.g., G31C, A85C).

Label with MTSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate).

Acquire H-N HSQC spectra with/without reductant (ascorbate).

Q. Data Analysis :

- Calculate PRE rates () to infer spatial proximity (< 20 Å).

What analytical techniques differentiate this compound isomers or stereoisomers?

Basic Research Question

Combined use of H/C NMR, IR, and high-resolution mass spectrometry (HRMS) resolves structural isomers. For example, NOESY NMR can distinguish cis vs. trans configurations by through-space coupling .

Q. Workflow :

Assign NMR peaks using 2D-COSY and HSQC.

Compare experimental HRMS with theoretical m/z.

Validate via vibrational spectroscopy (IR carbonyl stretches).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.